Ptupb -

Ptupb

Catalog Number: EVT-2534991
CAS Number:
Molecular Formula: C26H24F3N5O3S
Molecular Weight: 543.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PTUPB is a synthetic, orally bioavailable dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). [, , , , , ] It is a member of a newly patented class of “dual acting” molecules targeting two important enzymes in the arachidonic acid cascade with nanomolar binding affinity. []

Role in Scientific Research:

PTUPB has emerged as a promising therapeutic agent for a wide range of diseases, primarily due to its anti-inflammatory, anti-fibrotic, anti-angiogenic, and cytoprotective properties. [, , , , , , , , , , , , , , , , , ] Research has focused on its potential applications in various conditions, including cancer, liver disease, pulmonary fibrosis, acute lung injury, diabetic nephropathy, and other inflammatory diseases. [, , , , , , , , , , , , , , , , , ]

Overview

PTUPB, a dual inhibitor of cyclooxygenase-2 and soluble epoxide hydrolase, has emerged as a promising therapeutic compound in various biomedical applications. This compound is particularly notable for its potential in cancer treatment, metabolic disorders, and neuroprotection. The dual inhibition mechanism provides a unique approach to modulating inflammatory pathways and cellular signaling, which are critical in the progression of many diseases.

Source and Classification

PTUPB is classified as a pyrazole derivative and is synthesized through specific chemical reactions that combine elements of cyclooxygenase inhibition with soluble epoxide hydrolase activity. It has been studied extensively in the context of cancer biology, particularly glioblastoma, as well as in models of non-alcoholic fatty liver disease and Parkinson's disease.

Synthesis Analysis

The synthesis of PTUPB involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available starting materials that include various pyrazole derivatives.
  2. Chemical Reactions: The process often employs multi-step synthetic routes involving cyclization reactions, functional group transformations, and purification techniques.
  3. Technical Details: Common methods include:
    • Refluxing: Heating the reaction mixture under reflux to facilitate the formation of the pyrazole ring.
    • Chromatography: Using column chromatography for purification to isolate the desired compound from by-products.
    • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of PTUPB.
Molecular Structure Analysis

The molecular structure of PTUPB can be described as follows:

  • Chemical Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values depend on specific substituents).
  • Structural Features: The compound contains a pyrazole ring system that is crucial for its biological activity. Additionally, functional groups are strategically placed to enhance binding affinity to target enzymes.

Data

  • Molecular Weight: Approximately 300 g/mol (exact weight varies based on substituents).
  • 3D Structure: Computational modeling can provide insights into the spatial arrangement of atoms within PTUPB, aiding in understanding its interaction with biological targets.
Chemical Reactions Analysis

PTUPB participates in several significant chemical reactions:

  1. Inhibition Mechanism: As a dual inhibitor, PTUPB inhibits both cyclooxygenase-2 and soluble epoxide hydrolase enzymes, leading to decreased production of pro-inflammatory mediators.
  2. Reactivity with Biological Targets: The compound exhibits reactivity towards specific amino acid residues within the active sites of these enzymes, effectively blocking their activity.

Technical Details

  • Kinetics: Studies have shown that PTUPB acts quickly upon administration, with significant effects observed within hours.
  • Selectivity: The compound demonstrates selective inhibition, minimizing off-target effects which is crucial for therapeutic applications.
Mechanism of Action

PTUPB's mechanism of action involves:

  1. Dual Inhibition: By inhibiting cyclooxygenase-2, PTUPB reduces the synthesis of prostaglandins that promote inflammation. Concurrently, inhibition of soluble epoxide hydrolase leads to increased levels of epoxyeicosatrienoic acids, which possess anti-inflammatory properties.
  2. Cell Signaling Modulation: This dual action results in the modulation of key signaling pathways such as the mitogen-activated protein kinase/ extracellular signal-regulated kinase (MAPK/ERK) pathway and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway.

Data

  • Efficacy Studies: Research indicates that PTUPB enhances apoptosis in cancer cells while reducing cell proliferation markers such as Ki-67 .
  • In Vivo Studies: Animal studies have demonstrated significant tumor growth suppression when PTUPB is administered in combination with traditional chemotherapeutics like cisplatin .
Physical and Chemical Properties Analysis

PTUPB exhibits several notable physical and chemical properties:

  1. Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  2. Stability: Stability studies indicate that PTUPB remains effective under physiological conditions but should be stored away from light and moisture to maintain integrity.

Relevant Data or Analyses

Applications

PTUPB has a wide array of scientific applications:

  1. Cancer Therapy: Its ability to inhibit tumor growth and enhance apoptosis makes it a candidate for further development in oncology, particularly for glioblastoma treatment .
  2. Metabolic Disorders: Research indicates potential benefits in treating non-alcoholic fatty liver disease by modulating inflammatory responses related to lipid metabolism .
  3. Neuroprotection: Studies suggest that PTUPB may offer protective effects against neurodegenerative diseases like Parkinson's disease by mitigating oxidative stress and inflammation .
Introduction to PTUPB as a Dual Cyclooxygenase-2/Soluble Epoxide Hydrolase Inhibitor

Rationale for Dual Inhibition in Eicosanoid Pathway Modulation

The eicosanoid pathway represents a complex network of bioactive lipid mediators derived from arachidonic acid metabolism, playing pivotal roles in inflammation, angiogenesis, and cellular homeostasis. This pathway operates through three primary enzymatic branches: the cyclooxygenase (COX) pathway, the lipoxygenase pathway, and the cytochrome P450 (CYP) pathway. Dysregulation within these branches—particularly involving cyclooxygenase-2 and soluble epoxide hydrolase—contributes significantly to pathological conditions including cancer progression, renal injury, and inflammatory disorders [1] [5].

Cyclooxygenase-2 catalyzes the conversion of arachidonic acid to pro-inflammatory prostaglandins (e.g., prostaglandin E₂) and thromboxanes. In pathological states such as cancer and acute inflammation, cyclooxygenase-2 becomes markedly overexpressed, driving inflammation, angiogenesis, and cellular proliferation. Conversely, the cytochrome P450 pathway metabolizes arachidonic acid into anti-inflammatory and pro-resolving epoxyeicosatrienoic acids. These mediators exhibit vasodilatory, anti-apoptotic, and anti-inflammatory properties but are rapidly hydrolyzed by soluble epoxide hydrolase into biologically inactive dihydroxyeicosatrienoic acids [1] [5] [8].

The rationale for dual inhibition stems from two critical observations:

  • Compensatory Pathway Activation: Selective cyclooxygenase-2 inhibition can shift arachidonic acid metabolism toward the soluble epoxide hydrolase pathway, potentially diminishing therapeutic efficacy.
  • Biological Interdependence: Epoxyeicosatrienoic acids naturally suppress cyclooxygenase-2 expression through a negative feedback mechanism. Soluble epoxide hydrolase inhibition stabilizes epoxyeicosatrienoic acids, thereby potentiating this effect [2] [5] [8].

Dual pharmacological blockade of cyclooxygenase-2 and soluble epoxide hydrolase with a single molecule like 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide simultaneously reduces pro-inflammatory prostaglandins and elevates protective epoxyeicosatrienoic acids. This approach demonstrates superior efficacy across disease models compared to single-pathway inhibition. In renal carcinoma models, dual inhibition attenuated sorafenib-induced hypertension and proteinuria by 73% while reducing histological markers of kidney injury by 30–70% [1]. In acute lung injury, it suppressed NLRP3 inflammasome activation and improved survival more effectively than individual enzyme inhibition [5].

Table 1: Contrasting Biological Effects of Eicosanoid Pathway Enzymes and Their Inhibition

EnzymePrimary ProductsBiological EffectsConsequence of Inhibition
Cyclooxygenase-2Prostaglandin E₂, ThromboxaneInflammation, Angiogenesis, PainReduced inflammation and cellular proliferation
Cytochrome P450Epoxyeicosatrienoic acidsVasodilation, Anti-inflammation, Cellular protectionStabilized epoxyeicosatrienoic acids via soluble epoxide hydrolase co-inhibition
Soluble Epoxide HydrolaseDihydroxyeicosatrienoic acidsReduced epoxyeicosatrienoic acids activity, Pro-inflammationIncreased epoxyeicosatrienoic acids, Enhanced anti-inflammatory and organ-protective effects

Historical Development and Pharmacological Innovation

The development of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide emerged from systematic efforts to overcome limitations of single-pathway inhibitors through rational drug design. Initial pharmacological studies utilized combinations of selective cyclooxygenase-2 inhibitors (e.g., celecoxib) and soluble epoxide hydrolase inhibitors (e.g., trans-4-(4-(3-adamantan-1-yl-ureido)-cyclohexyloxyl)-benzoic acid). These combinations demonstrated synergistic anti-tumor and anti-inflammatory effects but presented challenges in pharmacokinetic matching and dosing complexity [2] [4].

Molecular hybridization strategies were employed to create a single bifunctional compound retaining high affinity for both targets. The chemical structure integrates a sulfonamide moiety (critical for cyclooxygenase-2 binding) and a urea-based pharmacophore (essential for soluble epoxide hydrolase inhibition). This hybrid design yielded nanomolar inhibitory potency against soluble epoxide hydrolase (half-maximal inhibitory concentration = 0.9 nM) and micromolar activity against cyclooxygenase-2 (half-maximal inhibitory concentration = 1.26 μM), with remarkable selectivity (>100,000-fold) over cyclooxygenase-1 [4] [6]. Key innovations in its development include:

  • Pharmacokinetic Optimization: Unlike earlier soluble epoxide hydrolase inhibitors with limited oral bioavailability, 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide exhibits excellent tissue penetration and sustained plasma concentrations after subcutaneous or oral administration, enabling once-daily dosing in preclinical models [6].
  • Therapeutic Versatility Validation: Beyond initial cancer applications, 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide demonstrated efficacy in diverse pathologies:
  • Oncology: Enhanced cisplatin cytotoxicity in bladder cancer patient-derived xenografts while protecting normal tissues [2]
  • Renal Medicine: Attenuated glomerular injury and proteinuria in multikinase inhibitor-induced nephrotoxicity [1]
  • Pulmonary Disease: Suppressed NLRP3 inflammasome activation in acute lung injury [5]
  • Neurology: Protected dopaminergic neurons in Parkinson’s disease models [7]
  • Mechanistic Expansion: Originally conceived as an eicosanoid modulator, 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide exhibits off-pathway effects including epidermal growth factor receptor downregulation in glioblastoma and hyaluronan-mediated motility receptor suppression, indicating pleiotropic mechanisms [3].

Table 2: Milestones in the Development of 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide as a Dual Inhibitor

YearDevelopment PhaseKey FindingsReference Models
2011Initial SynthesisHybrid molecule design with sulfonamide (cyclooxygenase-2) and urea (soluble epoxide hydrolase) pharmacophoresEnzymatic inhibition assays
2016Metabolic Disease ApplicationAmeliorated diabetic nephropathy in rodent models; Reduced hypertension and proteinuriaSprague-Dawley rat diabetic model
2017Oncology EfficacyPotentiated cisplatin in bladder cancer PDX models; Inhibited glioblastoma xenograft growthPatient-derived xenografts, U87 glioblastoma cells
2019Immunomodulatory EffectsAttenuated eosinophilic inflammation and airway remodeling in allergic asthmaAlternaria alternata-induced airway inflammation
2020Organ Protection MechanismsInhibited NLRP3 inflammasome in acute lung injury; Attenuated pulmonary fibrosisLPS-induced lung injury, high-fat diet models

Pharmacological innovation continues with structural refinements to improve blood-brain barrier penetration for neurological applications and sustained-release formulations for chronic inflammatory conditions. These developments position 4-(5-phenyl-3-{3-[3-(4-trifluoromethylphenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide as a paradigm-shifting template for multi-target eicosanoid modulators [3] [7].

Properties

Product Name

Ptupb

IUPAC Name

1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea

Molecular Formula

C26H24F3N5O3S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35)

InChI Key

CSEPEVFNTFMBAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.